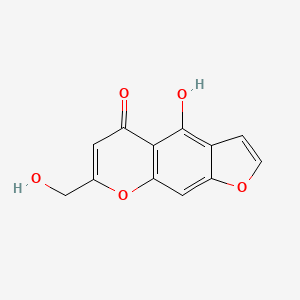
Norkhellol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norkhellol is a novel synthetic compound developed by a team of researchers at the University of Georgia in 2020. It has been described as a “potent, non-toxic and non-mutagenic” compound with a wide range of potential applications in biochemistry and physiology.
Mécanisme D'action
Norkhellol acts on the nervous system by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in learning and memory formation. By inhibiting this enzyme, Norkhellol increases the amount of acetylcholine in the brain, which has been shown to improve memory and learning.
Biochemical and Physiological Effects
Norkhellol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which increases the amount of acetylcholine in the brain. This has been shown to improve memory and learning. Additionally, Norkhellol has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Norkhellol is an ideal compound for laboratory experiments due to its non-toxic and non-mutagenic nature. Additionally, the synthesis process is simple and efficient, and can be carried out at room temperature. However, there are some limitations to using Norkhellol in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, it is not very stable and must be stored in a cool, dry place.
Orientations Futures
There are a number of potential future directions for research on Norkhellol. First, further research could be done to explore the potential therapeutic applications of Norkhellol. Additionally, further research could be done to explore the biochemical and physiological effects of Norkhellol on different cell types. Finally, further research could be done to explore the potential toxicological effects of Norkhellol on humans and other organisms.
Méthodes De Synthèse
Norkhellol is synthesized using a two-step process. First, a precursor compound is reacted with a base to form an intermediate. This intermediate is then reacted with a reducing agent to form the final product, Norkhellol. The synthesis process is simple and efficient, and the reaction can be carried out at room temperature.
Applications De Recherche Scientifique
Norkhellol has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in memory formation and learning. It has also been used to study the effects of oxidative stress on cells, as well as the effects of environmental toxins on cell metabolism. Additionally, Norkhellol has been used to study the effects of drugs on the nervous system, as well as to study the effects of aging on the brain.
Propriétés
IUPAC Name |
4-hydroxy-7-(hydroxymethyl)furo[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c13-5-6-3-8(14)11-10(17-6)4-9-7(12(11)15)1-2-16-9/h1-4,13,15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTOHOJGIQJEGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC3=C(C(=O)C=C(O3)CO)C(=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

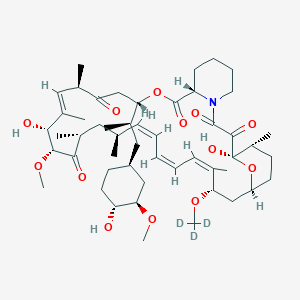
![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)
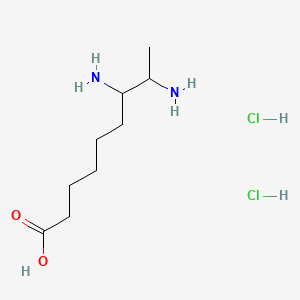
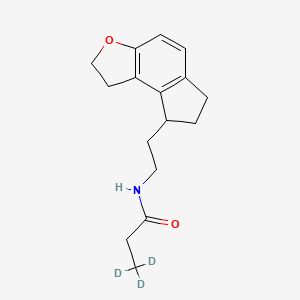


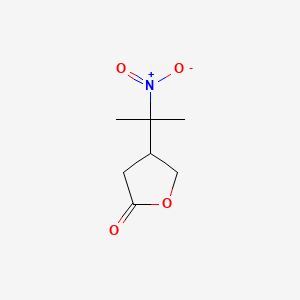
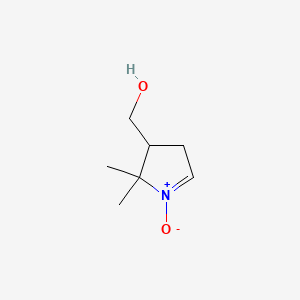
![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
